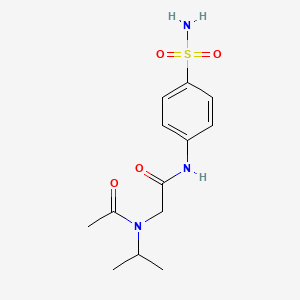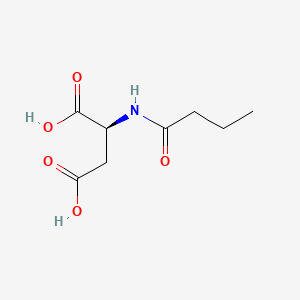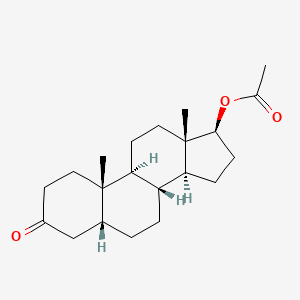
17 beta-Acetoxy-5 alpha-androstan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17 beta-Acetoxy-5 alpha-androstan-3-one: is a steroid hormone with the molecular formula C21H32O3 Androstanolone acetate or Dihydrotestosterone acetate . This compound is a derivative of dihydrotestosterone (DHT), a potent androgen hormone that plays a crucial role in the development and maintenance of male characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17 beta-Acetoxy-5 alpha-androstan-3-one typically involves the acetylation of dihydrotestosterone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to promote the acetylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in specialized reactors designed to handle the specific requirements of steroid synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 17 beta-Acetoxy-5 alpha-androstan-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone group.
Reduction: This reaction can reduce the ketone group back to a hydroxyl group.
Substitution: This reaction can replace the acetoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 17 beta-hydroxy-5 alpha-androstan-3-one.
Reduction: Formation of 17 beta-hydroxy-5 alpha-androstan-3-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 17 beta-Acetoxy-5 alpha-androstan-3-one is used as a reference compound for studying steroidal reactions and mechanisms. It serves as a model compound for understanding the behavior of androgens under various chemical conditions .
Biology: In biological research, this compound is used to study the effects of androgens on cellular processes. It helps in understanding the role of androgens in cell growth, differentiation, and metabolism .
Medicine: In medicine, this compound is used in hormone replacement therapy and the treatment of androgen deficiency. It is also studied for its potential use in treating conditions such as muscle wasting and osteoporosis .
Industry: In the pharmaceutical industry, this compound is used in the development of androgenic drugs. It serves as a precursor for the synthesis of various steroidal medications .
Mécanisme D'action
The mechanism of action of 17 beta-Acetoxy-5 alpha-androstan-3-one involves its conversion to dihydrotestosterone (DHT) in the body. DHT binds to androgen receptors in target tissues, leading to the activation of androgen-responsive genes. This activation results in the development and maintenance of male characteristics, such as muscle growth, hair growth, and the deepening of the voice .
Comparaison Avec Des Composés Similaires
Epiandrosterone: A metabolite of DHT with weak androgenic activity.
Androsterone: Another metabolite of DHT with weak androgenic activity.
5 beta-Androstan-3 beta-ol-17-one: A reduced form of DHT with different biological activities.
Uniqueness: 17 beta-Acetoxy-5 alpha-androstan-3-one is unique due to its potent androgenic activity and its role as a precursor for the synthesis of various androgenic drugs. Its acetoxy group also provides a site for further chemical modifications, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
1164-92-7 |
|---|---|
Formule moléculaire |
C21H32O3 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17+,18+,19+,20+,21+/m1/s1 |
Clé InChI |
ILCTUFVQFCIIDS-KRUBMYLRSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


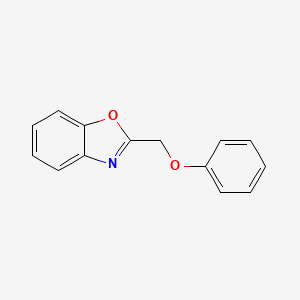
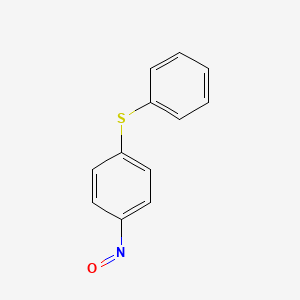
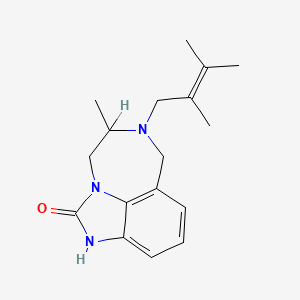
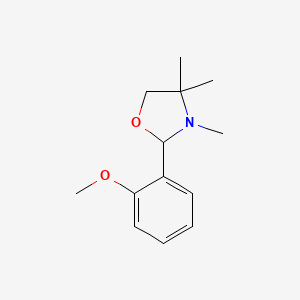
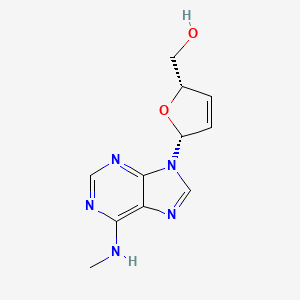
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)
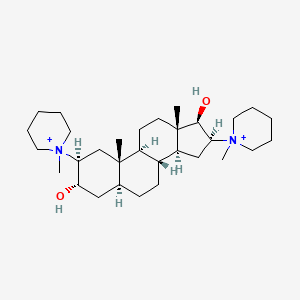
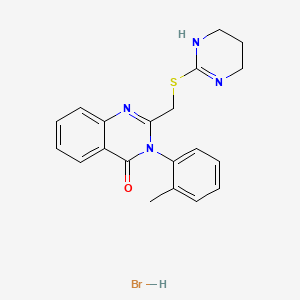
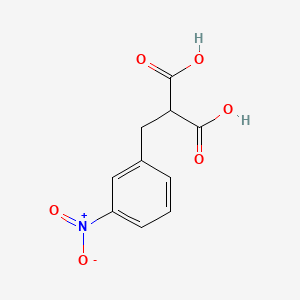
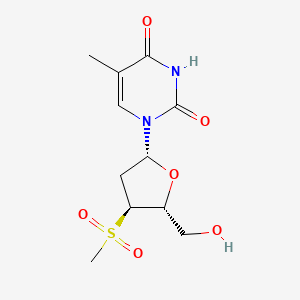
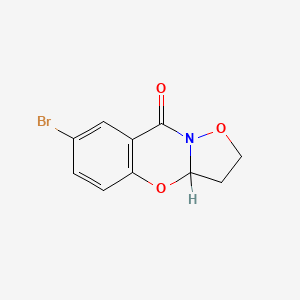
![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)
